1-[(Benzyloxy)methyl]-4-bromobenzene
CAS No.: 81395-27-9
Cat. No.: VC6174881
Molecular Formula: C14H13BrO
Molecular Weight: 277.161
* For research use only. Not for human or veterinary use.
![1-[(Benzyloxy)methyl]-4-bromobenzene - 81395-27-9](/images/structure/VC6174881.png)
Specification
CAS No. | 81395-27-9 |
---|---|
Molecular Formula | C14H13BrO |
Molecular Weight | 277.161 |
IUPAC Name | 1-bromo-4-(phenylmethoxymethyl)benzene |
Standard InChI | InChI=1S/C14H13BrO/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Standard InChI Key | ZXRUEEXLUHVBQW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COCC2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
1-[(Benzyloxy)methyl]-4-bromobenzene has the molecular formula C₁₄H₁₃BrO and a molecular weight of 277.156 g/mol . The compound’s structure consists of a benzene ring substituted with a bromine atom at the para position and a benzyloxymethyl group (–CH₂OCH₂C₆H₅) at the same position.
Structural Representation
The SMILES notation for the compound is C1=CC=C(C=C1)COCC2=CC=C(C=C2)Br, while its InChIKey is ZXRUEEXLUHVBQW-UHFFFAOYSA-N . These identifiers confirm the spatial arrangement of atoms and facilitate database searches.
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₃BrO | |
Molecular Weight | 277.156 g/mol | |
SMILES | C1=CC=C(C=C1)COCC2=CC=C(C=C2)Br | |
InChIKey | ZXRUEEXLUHVBQW-UHFFFAOYSA-N |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) data from synthesis protocols reveal characteristic peaks:
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¹H NMR (400 MHz, CDCl₃): δ 7.49–7.32 (m, 5H, aromatic protons), 5.08 (s, 2H, –OCH₂–), 2.28 (s, 3H, –CH₃ in related analogues) .
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¹³C NMR: Expected signals include ~140 ppm for the brominated carbon and 70–75 ppm for the ether-linked methylene group.
Synthesis and Manufacturing
Primary Synthetic Route
The compound is synthesized via alkylation of 4-bromo-2-methylphenol with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) .
Reaction Conditions:
Mechanism:
The phenolic oxygen of 4-bromo-2-methylphenol acts as a nucleophile, attacking the electrophilic benzyl bromide to form the benzyl ether linkage. K₂CO₃ neutralizes HBr generated during the reaction.
Table 2: Synthesis Parameters
Parameter | Value | Source |
---|---|---|
Starting Materials | 4-Bromo-2-methylphenol, Benzyl bromide | |
Base | Potassium carbonate | |
Solvent | Dimethylformamide (DMF) | |
Reaction Time | 72 hours | |
Yield | 99% |
Purification and Isolation
The crude product is purified via silica gel chromatography using a gradient of ethyl acetate/heptanes (0–30%). This method effectively removes unreacted starting materials and byproducts .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Aromatic bromides generally exhibit stability up to 200°C.
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Reactivity: The bromine atom participates in electrophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura). The benzyloxy group may undergo hydrogenolysis under catalytic hydrogenation conditions.
Applications in Organic Synthesis
Pharmaceutical Intermediates
1-[(Benzyloxy)methyl]-4-bromobenzene serves as a precursor in synthesizing tetrahydroisoquinoline derivatives, which are explored for neuroprotective and anticancer activities . For example, it is used in the multi-step synthesis of (E)-3-(4-(6-hydroxy-2-(4-isobutyl-3-methylphenyl)-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl)acrylic acid .
Material Science
The compound’s aromatic and brominated structure makes it a candidate for liquid crystals and polymeric materials, where bromine enhances flame retardancy.
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